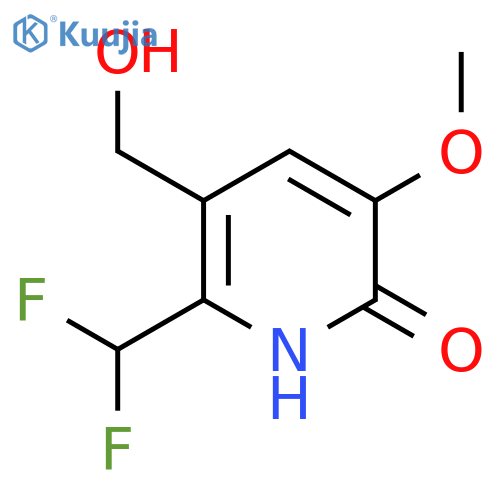Cas no 1805535-74-3 (2-(Difluoromethyl)-6-hydroxy-5-methoxypyridine-3-methanol)
2-(ジフルオロメチル)-6-ヒドロキシ-5-メトキシピリジン-3-メタノールは、有機合成化学において重要な中間体として機能する化合物です。その分子構造には、反応性の高いヒドロキシル基(-OH)とメトキシ基(-OCH3)が含まれており、さらにジフルオロメチル基(-CHF2)が導入されることで、独特の電子効果と立体障害を有しています。これらの特徴により、医薬品や農薬の合成における多様な修飾反応に適しており、特にフッ素原子の存在が生体活性化合物の最適化に寄与します。高い純度と安定性を備え、精密有機合成において再現性の高い反応性を示します。

1805535-74-3 structure
商品名:2-(Difluoromethyl)-6-hydroxy-5-methoxypyridine-3-methanol
CAS番号:1805535-74-3
MF:C8H9F2NO3
メガワット:205.158769369125
CID:4805251
2-(Difluoromethyl)-6-hydroxy-5-methoxypyridine-3-methanol 化学的及び物理的性質
名前と識別子
-
- 2-(Difluoromethyl)-6-hydroxy-5-methoxypyridine-3-methanol
-
- インチ: 1S/C8H9F2NO3/c1-14-5-2-4(3-12)6(7(9)10)11-8(5)13/h2,7,12H,3H2,1H3,(H,11,13)
- InChIKey: KFYWLXDJRACAPT-UHFFFAOYSA-N
- ほほえんだ: FC(C1=C(CO)C=C(C(N1)=O)OC)F
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 14
- 回転可能化学結合数: 3
- 複雑さ: 310
- 疎水性パラメータ計算基準値(XlogP): -0.3
- トポロジー分子極性表面積: 58.6
2-(Difluoromethyl)-6-hydroxy-5-methoxypyridine-3-methanol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029028488-250mg |
2-(Difluoromethyl)-6-hydroxy-5-methoxypyridine-3-methanol |
1805535-74-3 | 95% | 250mg |
$1,009.40 | 2022-04-01 | |
| Alichem | A029028488-1g |
2-(Difluoromethyl)-6-hydroxy-5-methoxypyridine-3-methanol |
1805535-74-3 | 95% | 1g |
$2,837.10 | 2022-04-01 | |
| Alichem | A029028488-500mg |
2-(Difluoromethyl)-6-hydroxy-5-methoxypyridine-3-methanol |
1805535-74-3 | 95% | 500mg |
$1,668.15 | 2022-04-01 |
2-(Difluoromethyl)-6-hydroxy-5-methoxypyridine-3-methanol 関連文献
-
Anne Aamdal Scheie,Jessica Lönn-Stensrud New J. Chem., 2008,32, 1567-1572
-
Viktoriya Poterya,Michal Fárník,Milan Ončák,Petr Slavíček Phys. Chem. Chem. Phys., 2008,10, 4835-4842
-
Eli Sutter,Juan Carlos Idrobo,Peter Sutter J. Mater. Chem. C, 2020,8, 11555-11562
-
Yu Zhang,Jérémy R. Rouxel,Jochen Autschbach,Niranjan Govind,Shaul Mukamel Chem. Sci., 2017,8, 5969-5978
-
Youmin Cheng,Shaomin Ji,Xijun Xu RSC Adv., 2015,5, 100089-100096
1805535-74-3 (2-(Difluoromethyl)-6-hydroxy-5-methoxypyridine-3-methanol) 関連製品
- 2111283-29-3(3-amino-2-(2,3-dimethoxyphenyl)-2-methylpropan-1-ol)
- 2171626-56-3(2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylpentanamido}-3,3-dimethylbutanoic acid)
- 1603462-19-6(4-amino-2-(methoxymethyl)pyrimidine-5-carboxylic acid)
- 2007275-34-3(5-Pyrimidinecarboxylic acid, 4-ethyl-2-(3-thietanyl)-)
- 2172127-41-0(1-(2,3,4-trichlorophenyl)ethane-1-sulfonyl fluoride)
- 2640889-46-7(6-Cyclopropyl-5-fluoro-2-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-3,4-dihydropyrimidin-4-one)
- 898419-10-8(1-(3-chloro-4-methoxyphenyl)-4-(2-fluorophenyl)methyl-1,2,3,4-tetrahydropyrazine-2,3-dione)
- 326919-69-1(ethyl 2-amino-4-(2-chloro-6-fluorophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate)
- 926032-04-4(N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-3,4-dimethoxybenzene-1-sulfonamide)
- 1361584-63-5(4'-Methyl-2'-nitro-2,4,6-trichlorobiphenyl)
推奨される供給者
Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
中国のサプライヤー
大量

上海贤鼎生物科技有限公司
ゴールドメンバー
中国のサプライヤー
大量

Synrise Material Co. Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Amadis Chemical Company Limited
ゴールドメンバー
中国のサプライヤー
試薬
